N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with a piperidine derivative containing a tetrahydrofuran group to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(piperidin-4-yl)methyl)oxalamide
- N1-(2-chlorophenyl)-N2-(tetrahydrofuran-3-yl)methyl)oxalamide
Uniqueness
N'-(2-chlorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of both the tetrahydrofuran and piperidine moieties, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c19-15-3-1-2-4-16(15)21-18(24)17(23)20-11-13-5-8-22(9-6-13)14-7-10-25-12-14/h1-4,13-14H,5-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJQNIYUJKRUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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